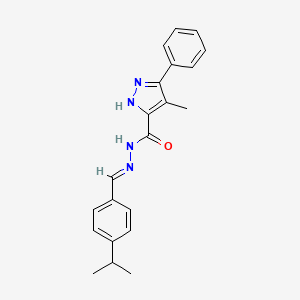

(E)-N'-(4-isopropylbenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-N'-(4-isopropylbenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide, commonly known as ICM-724, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ICM-724 belongs to the class of hydrazide compounds and has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-proliferative properties.

Scientific Research Applications

Synthesis and Structural Characterization

- Synthesis and Spectroscopic Studies: Compounds structurally similar to "(E)-N'-(4-isopropylbenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide" have been synthesized and characterized using various spectroscopic techniques, including FT-IR, NMR, and ESI-MS. Single-crystal X-ray diffraction confirmed the (E)-configuration of the hydrazonoic group, and DFT calculations provided insights into their stability and reactivity in different media (Karrouchi et al., 2021).

Potential Therapeutic Applications

Anti-Diabetic Potential

Molecular docking studies have suggested that certain pyrazole carbohydrazide derivatives could act as potential anti-diabetic agents, showing promising interactions with proteins involved in diabetes (Karrouchi et al., 2021).

Antioxidant and Anti-Inflammatory Properties

Novel pyrazoles synthesized from precursor compounds have shown significant antioxidant, anti-breast cancer, and anti-inflammatory properties in in vitro studies. These findings indicate the potential of pyrazole derivatives in developing new therapeutic agents for related conditions (Thangarasu et al., 2019).

Molecular Docking and Inhibitory Studies

Enzyme Inhibition for Diabetes Treatment

Pyrazole derivatives have been evaluated for their inhibitory effects on enzymes like α-glucosidase and α-amylase, showing potential as anti-diabetic agents. Molecular docking studies have further supported their mechanism of action, providing a basis for their development as therapeutic molecules (Karrouchi et al., 2021).

Corrosion Inhibition and Surface Protection

Certain pyrazole carbohydrazide derivatives have demonstrated significant corrosion protection efficiency for mild steel in acidic solutions. These findings have implications for their application in industrial settings for metal preservation (Paul et al., 2020).

Mechanism of Action

Mode of Action

It’s known that the compound was synthesized by reacting under reflux chalcone with 2,4-dinitrophenylhydrazine

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. It has been suggested that the compound may be involved in the twisted intramolecular charge transfer (tict) mechanism . This mechanism has guided the development of numerous bright and sensitive fluorophores

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. The compound has shown higher antioxidant activity (ic50 = 695 ± 003 μM) in comparison to BHA and BHT standards by superoxide anion radical assay, and an interesting anti-tyrosinase activity (IC50 = 1584 ± 110 μM), approximately 2-fold more than that of Kojic acid which was used as a reference .

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown. It’s known that the compound was tested as a potential copper corrosion inhibitor in 01 mol dm–3 Na2SO4 solution at pH=3 . The efficiency of the compound increases with the increase of the thiazole concentration as well as with the increase of temperature .

properties

IUPAC Name |

4-methyl-3-phenyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c1-14(2)17-11-9-16(10-12-17)13-22-25-21(26)20-15(3)19(23-24-20)18-7-5-4-6-8-18/h4-14H,1-3H3,(H,23,24)(H,25,26)/b22-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPHHVAWTMOEAC-LPYMAVHISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC=C(C=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N'-(4-isopropylbenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2779361.png)

![2-(4-ethoxyphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2779362.png)

![N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline](/img/structure/B2779369.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2779371.png)

![3-Bromo-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2779373.png)

![1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2779377.png)

![N-(4-fluoro-3-nitrophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2779381.png)